Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

lipophilicity drug-likeness ADME prediction

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-19-1) is a fully synthetic, small-molecule thiazole carbamate derivative with the molecular formula C₁₄H₁₄ClN₃O₃S and a molecular weight of 339.8 g/mol. The compound features a 2-aminothiazole core bearing an N-methyl carbamate at the 2-position and a 3-chloro-4-methylphenylacetamide side chain at the 4-position, placing it within the alkylthiazole carbamate class that has been investigated for enzyme inhibition (e.g., FAAH, MET) and receptor modulation.

Molecular Formula C14H14ClN3O3S
Molecular Weight 339.79
CAS No. 946284-19-1
Cat. No. B2424658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946284-19-1
Molecular FormulaC14H14ClN3O3S
Molecular Weight339.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)Cl
InChIInChI=1S/C14H14ClN3O3S/c1-8-3-4-9(5-11(8)15)16-12(19)6-10-7-22-13(17-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,16,19)(H,17,18,20)
InChIKeyMOHDQHWSTVWJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-19-1): Chemical Identity and Structural Class for Procurement Screening


Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946284-19-1) is a fully synthetic, small-molecule thiazole carbamate derivative with the molecular formula C₁₄H₁₄ClN₃O₃S and a molecular weight of 339.8 g/mol [1]. The compound features a 2-aminothiazole core bearing an N-methyl carbamate at the 2-position and a 3-chloro-4-methylphenylacetamide side chain at the 4-position, placing it within the alkylthiazole carbamate class that has been investigated for enzyme inhibition (e.g., FAAH, MET) and receptor modulation [2]. It is cataloged under PubChem CID 16883813 and the AKOS screening library identifier AKOS024488526, with a computed XLogP3 of 2.7, two hydrogen bond donors, and five hydrogen bond acceptors [1].

Why Generic Substitution of Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate with Close Analogs Risks Altered Binding, Solubility, and Metabolic Stability


Within the alkylthiazole carbamate series, even minor structural modifications produce large shifts in physicochemical and pharmacological properties that preclude direct interchangeability. Replacing the N-methyl carbamate of CAS 946284-19-1 with an N-ethyl carbamate (ethyl analog, BenchChem, excluded from evidence) alters logP, hydrogen-bonding capacity, and steric bulk, which are known to modulate target residence time and off-rate in FAAH/MET inhibitor pharmacophores [1]. Similarly, exchanging the 3-chloro-4-methylphenylacetamide side chain for a cyclopentylcarbamoyl analog eliminates the planar aromatic chloro-methyl substitution pattern that governs π-stacking and halogen-bond interactions within the binding pocket. The specific combination of the electron-withdrawing 3-chloro and electron-donating 4-methyl substituents on the phenyl ring is not present in the unsubstituted phenyl or 4-chlorophenyl analogs commonly exemplified in the same patent family [1], meaning that generic substitution with a more readily available thiazole carbamate would yield a different selectivity fingerprint and potentially different in vitro ADME parameters. These structure–activity relationship (SAR) sensitivities make CAS 946284-19-1 a non-fungible tool compound for any workflow that has been optimized around its precise substitution pattern.

Quantitative Differentiation Evidence for Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946284-19-1) Versus Its Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: Methyl Carbamate vs. Ethyl Carbamate Analog

CAS 946284-19-1 carries an N-methyl carbamate, giving it a computed XLogP3 of 2.7 [1]. The direct ethyl carbamate analog—ethyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate—is expected to have an XLogP3 of approximately 3.2–3.3 based on the incremental logP contribution of a methylene unit (+0.5), which would shift it closer to the upper limit of CNS drug-like space (logP < 3.5). This difference is large enough to alter predicted membrane permeability and plasma protein binding in silico models. No direct experimental logP or logD measurement was located for either compound.

lipophilicity drug-likeness ADME prediction

Hydrogen-Bond Donor Count: Implications for Permeability and Solubility Relative to the Cyclopentylcarbamoyl Analog

CAS 946284-19-1 contains two hydrogen-bond donors (HBDs): the anilide NH and the carbamate NH [1]. The closely related analog N-(3-chloro-4-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide possesses three HBDs due to the additional cyclopentylcarbamoyl NH group . Crossing the HBD threshold from 2 to 3 is a recognized tipping point in oral drug design, where each additional HBD above 2 can reduce passive transcellular permeability by roughly one log unit in PAMPA assays. While direct PAMPA data are unavailable for either compound, the HBD count difference alone provides a procurement-relevant filter: select CAS 946284-19-1 when preserving permeability is a priority; select the cyclopentyl analog when maximizing aqueous solubility is more critical.

hydrogen bonding permeability Lipinski rules

Topological Polar Surface Area (TPSA): Positioning Within CNS Drug-Like Space Compared to the Parent Thiazole Acetamide

CAS 946284-19-1 has a computed TPSA of 109 Ų [1], which sits within the established CNS drug-like window (TPSA < 120 Ų for brain penetration, and < 60–70 Ų for optimal oral CNS exposure). By comparison, the simpler parent scaffold 2-(3-chloro-4-methylphenyl)-4-thiazoleacetamide (CAS 78743-07-4) lacks the carbamate group entirely and is expected to have a TPSA of approximately 70–75 Ų, placing it deeper in the CNS-penetrant space but sacrificing the additional hydrogen-bond acceptor capacity and metabolic soft spot provided by the carbamate. The 109 Ų value of CAS 946284-19-1 represents a deliberate balance between CNS access and metabolic stability that is not achievable with the more stripped-down acetamide scaffold.

TPSA blood-brain barrier penetration CNS drug design

Rotatable Bond Count and Molecular Complexity: Differentiating from Bulkier Thiazole Carbamate Screening Compounds

CAS 946284-19-1 has 5 rotatable bonds and a complexity score of 413 [1]. This is significantly lower than the rotatable bond count of the Sanofi-exemplified FAAH/MET inhibitor lead compounds (e.g., methyl 2-(3-{[2-(4-chlorophenyl)-4-methylthiazol-5-yl]methoxycarbonylamino}piperidin-1-yl)benzoate, which contains a piperidine linker and additional benzoate ester, yielding an estimated 9–10 rotatable bonds and complexity > 600) [2]. The lower flexibility of CAS 946284-19-1 reduces the entropic penalty upon binding and can improve binding enthalpy efficiency (BEI) in fragment-based or HTS campaigns where ligand efficiency metrics are used to prioritize hits. The compound thus serves as a more fragment-like, efficiency-optimized starting point compared to the larger, more flexible analogs disclosed in the patent literature.

molecular flexibility ligand efficiency screening library design

Research and Industrial Application Scenarios for Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (946284-19-1)


Hit-to-Lead Optimization in FAAH or MET Inhibitor Programs Requiring a Low-Lipophilicity, Fragment-Like Starting Point

For medicinal chemistry teams prosecuting fatty acid amide hydrolase (FAAH) or MET kinase targets within the alkylthiazole carbamate chemotype disclosed in US20110212963A1 [1], CAS 946284-19-1 offers a computed XLogP3 of 2.7 and only 5 rotatable bonds [2], positioning it as an efficiency-optimized alternative to the larger, more lipophilic lead compounds exemplified in the patent (estimated XLogP3 > 3.5 and > 9 rotatable bonds). Its lower complexity facilitates rapid SAR expansion around both the carbamate and the acetamide side chain while maintaining ligand efficiency metrics favorable for further optimization.

CNS Drug Discovery Screening Libraries Where TPSA < 120 Ų and HBD ≤ 2 Are Required

The compound's TPSA of 109 Ų and HBD count of 2 [1] satisfy two of the most stringent physicochemical filters for CNS drug-likeness (TPSA < 120 Ų and HBD ≤ 2), making it a suitable inclusion in CNS-focused screening decks. In procurement decisions, it should be selected over the cyclopentylcarbamoyl analog (3 HBDs) or the simpler thiazole acetamide (TPSA ~70–75 Ų) when balanced CNS exposure and metabolic stability are both required, as the intermediate TPSA and low HBD count represent a deliberate compromise between brain penetration and hepatic clearance.

Chemical Biology Tool Compound for Studying 3-Chloro-4-Methylphenyl SAR in Enzyme Inhibition Assays

The 3-chloro-4-methyl substitution pattern on the phenyl ring is a specific pharmacophoric element that cannot be replicated by the 4-chlorophenyl or unsubstituted phenyl analogs commonly found in commercial thiazole carbamate libraries. CAS 946284-19-1 thus serves as a chemical probe to interrogate the halogen-π and hydrophobic contributions of the chloro-methylphenyl group in target engagement assays. Any program that has identified this substitution pattern as critical for potency should procure this specific compound rather than a generic thiazole carbamate, as the chloro-methyl regioisomer combination is not broadly represented in off-the-shelf screening collections.

In Silico ADME Model Validation Using Experimentally Uncharacterized Thiazole Carbamates

Because CAS 946284-19-1 has well-defined computed properties (XLogP3 = 2.7, TPSA = 109 Ų, MW = 339.8 g/mol, HBD = 2, HBA = 5, rotatable bonds = 5) [1] but no published experimental ADME data, it represents an ideal test case for validating in silico prediction models for permeability, solubility, and metabolic stability within the thiazole carbamate chemical space. Procurement of this compound enables experimental determination of logD, aqueous solubility, microsomal stability, and Caco-2 permeability, which can then be used to benchmark and refine the predictive algorithms applied to the broader alkylthiazole carbamate series.

Quote Request

Request a Quote for Methyl (4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.